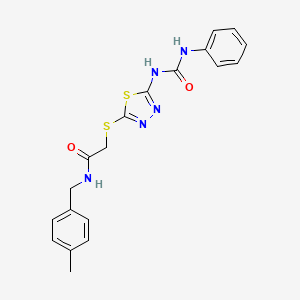

N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S2/c1-13-7-9-14(10-8-13)11-20-16(25)12-27-19-24-23-18(28-19)22-17(26)21-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWQBIVZPXSQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Phenylurea Moiety: The phenylurea group is introduced by reacting the thiadiazole intermediate with phenyl isocyanate.

Attachment of the Thioacetamide Group: The final step involves the reaction of the intermediate with 4-methylbenzyl chloride and thioacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to ring opening or the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or reduced thiadiazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, bacterial infections, or inflammatory diseases, due to its ability to interact with specific molecular targets.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring and phenylurea moiety are key structural features that enable these interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes structurally related compounds and their properties:

Key Observations :

- Thiadiazole Core Modifications : The presence of benzothiazole (4g) or benzylthio (5h) groups increases molecular rigidity and hydrophobicity compared to the 4-methylbenzyl group in the target compound .

Anticancer Activity

- Compound 4y: Exhibits potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values of 0.084 and 0.034 mmol L–¹, respectively. This activity is attributed to aromatase inhibition and selective targeting of cancer cells over non-cancer NIH3T3 fibroblasts .

- Compound 3 : Induces apoptosis in glioma cells via Akt inhibition (92.36%), driven by π-π interactions and hydrogen bonds with the kinase’s active site .

- Inference for Target Compound : The phenylurea and 4-methylbenzyl groups may similarly engage Akt or aromatase, though the methyl group’s electron-donating effect could modulate binding affinity compared to nitro or chloro substituents.

Antimicrobial Activity

Structure-Activity Relationships (SAR)

- Thiadiazole Modifications: Phenylurea vs. Tolylamino: Phenylurea (4g) enhances hydrogen-bond donor capacity, while p-tolylamino (4y) improves lipophilicity and membrane permeability . 4-Methylbenzyl vs.

- Substituent Position : Para-substituted aryl groups (e.g., 4-chloro in ) generally improve target affinity over ortho or meta positions due to optimal spatial alignment.

Biological Activity

N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure contains a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the phenylureido group enhances the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising anticancer properties. A review of various studies shows that compounds similar to this compound have been tested against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | < 10 | Induces apoptosis |

| Compound B | HePG-2 | < 5 | DNA fragmentation |

| This compound | MDA-MB-231 | TBD | TBD |

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Antimicrobial Activity

The compound's thiadiazole moiety has also been associated with antimicrobial effects. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi. For example:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 12 |

These results indicate that this compound may possess significant antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, disrupting critical metabolic pathways in cancer cells.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Antimicrobial Action : The thiadiazole ring can interfere with bacterial cell wall synthesis or disrupt membrane integrity.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB231). The study highlighted the importance of substituent groups in enhancing anticancer activity.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial efficacy, a derivative closely related to this compound was tested against various pathogens. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

Q & A

Q. Table 1. Key Synthetic Parameters for Thiadiazole-Acetamide Derivatives

| Step | Conditions | Yield Range | References |

|---|---|---|---|

| Thiadiazole formation | CS₂, ethanol, reflux, 6–8 h | 60–75% | |

| Acetamide coupling | DMF, K₂CO₃, 60°C, 12 h | 70–85% | |

| Final purification | Recrystallization (ethanol/water) | 90–95% |

Q. Table 2. Comparative Bioactivity of Thiadiazole Derivatives

*Predicted values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.